![molecular formula C20H26N4O4S3 B2718770 Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477580-35-1](/img/structure/B2718770.png)
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate”, also known as PTAA, is a synthetic compound with potential applications in various fields of research and industry. It is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer properties .
Molecular Structure Analysis
The molecular formula of PTAA is C13H20N4O4S2, and its molecular weight is 360.45. It contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .Chemical Reactions Analysis
While specific chemical reactions involving PTAA are not available in the retrieved resources, thiadiazole derivatives in general have been studied for their reactivity. For instance, they have been evaluated for their urease inhibitory activity . Additionally, some thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been utilized as a precursor for the synthesis of novel heterocycles. These compounds, upon further reactions, have shown potent anticancer activity against colon HCT-116 human cancer cell line, suggesting their potential for therapeutic applications in cancer treatment (Abdel-Motaal, Asmaa L. Alanzy, & Asem, 2020).
Anti-Rheumatic Potential
Another study focused on the anti-rheumatic potential of related compounds and their metal complexes, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects. This research opens avenues for developing new therapeutic agents for rheumatic diseases (Sherif & Hosny, 2014).
Photoisomerization Studies
The compound's analogs have been studied for their photoisomerization properties, providing valuable insights into the molecular behavior that can be useful in material science and photochemistry applications (Pazdera et al., 1997).
Antimicrobial and Anti-Microbial Evaluation
Ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Spoorthy et al., 2021).
Synthesis of Novel Compounds for Antitumor Evaluation
Research into the synthesis of polyfunctionally substituted heterocyclic compounds derived from related structures has shown that these compounds exhibit significant antitumor activities. This highlights the potential for developing new chemotherapeutic agents (Shams et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit kidney-type glutaminase (gls) .
Mode of Action
Similar compounds are known to act as allosteric inhibitors, binding to a site other than the active site of the enzyme, thereby changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
Similar compounds have been reported to interfere with glutamine metabolism .
Pharmacokinetics
Similar compounds have been reported to have better solubility .
Result of Action
Similar compounds have been reported to attenuate the growth of certain types of cells .
Propiedades
IUPAC Name |
ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S3/c1-5-28-16(26)14-11-8-6-7-9-12(11)30-15(14)21-13(25)10-29-19-24-23-18(31-19)22-17(27)20(2,3)4/h5-10H2,1-4H3,(H,21,25)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAWFGVLDUCICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-Methyl-1,10-diazatricyclo[6.4.1.0,4,13]trideca-2,4,6,8(13)-tetraene](/img/structure/B2718687.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2718688.png)
![3-Methylphenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2718689.png)
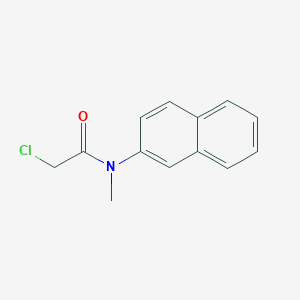
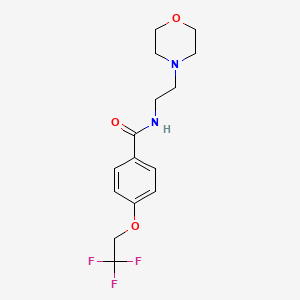
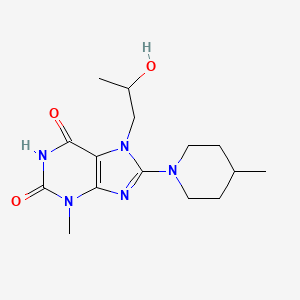

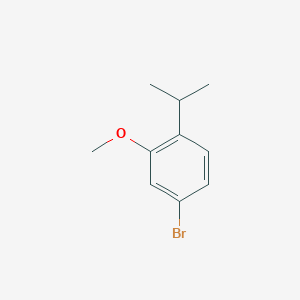
![3-(4-chlorophenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2718702.png)
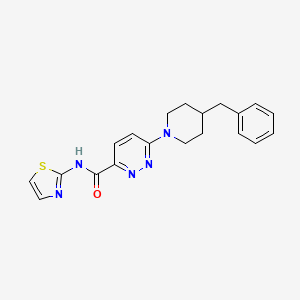
![3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2718706.png)
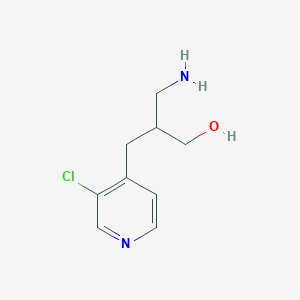
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2718709.png)
